
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Description
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is a useful research compound. Its molecular formula is C20H12Br2O2 and its molecular weight is 444.122. The purity is usually 95%.
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Scientific Research Applications
Chiral Catalysis
Overview:
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol is extensively used as a chiral ligand in asymmetric synthesis. Its ability to enhance the efficiency of reactions that produce enantiomerically pure compounds is crucial in the pharmaceutical industry.
Case Studies:
- Asymmetric Aldol Reactions: The compound has been employed in catalytic asymmetric aldol reactions using silyl enol ethers and aldehydes. It forms chiral zirconium complexes that facilitate high enantioselectivity in product formation .
- Synthesis of Chiral Drugs: Its role in synthesizing chiral drugs has been documented, where it significantly improves yields and selectivity .
Organic Synthesis
Overview:
In organic synthesis, this compound serves as a key intermediate for constructing complex organic molecules.
Data Table: Key Reactions Involving this compound
Fluorescent Probes
Overview:
The compound can be utilized to create fluorescent probes for biological imaging. This application allows researchers to visualize cellular processes in real-time.
Applications:
- Cellular Imaging: The unique electronic properties of this compound enable it to act as a fluorescent marker, improving the visualization of biological interactions within cells .
Material Science
Overview:
In material science, this compound is explored for its potential in developing advanced materials such as organic light-emitting diodes (OLEDs).
Case Studies:
- OLED Development: Research indicates that the electronic properties of this compound contribute positively to the efficiency and performance of OLEDs .
Pharmaceutical Development
Overview:
this compound plays a significant role in drug formulation by aiding the development of compounds that target specific biological pathways.
Applications:
Q & A
Basic Questions
Q. How can the enantiomeric purity of (S)-(-)-3,3'-dibromo-1,1'-bi-2-naphthol be experimentally confirmed?
Enantiomeric purity can be determined using (S)-3,3'-dibromo-1,1'-bi-2-naphthol as a chiral solvating agent (CSA) in NMR spectroscopy. The CSA forms diastereomeric complexes with enantiomers, splitting proton signals. For example, flavanones analyzed with this method showed results consistent with chiral HPLC, validating its reliability .
Q. What spectroscopic and chromatographic methods are standard for characterizing this compound?
Key techniques include:
- UV-Vis spectrophotometry : Absorbance at 335 nm (for derivatives) to quantify enantiomeric excess (e.g., linear correlation ) .
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB .
- Circular Dichroism (CD) : Detects conformational changes, such as bathochromic shifts at 370 nm upon protein binding .
Q. How can solid-phase extraction (SPE) optimize enantiomer separation of binaphthol derivatives?
SPE columns packed with metal-organic frameworks (MOFs) preferentially adsorb the (S)-enantiomer over the (R)-form. Under optimized conditions (n-hexane/isopropanol 70:30), recoveries reach 98% for (S)-enantiomers vs. 62% for (R)-enantiomers .
Advanced Research Questions
Q. What catalytic mechanisms enable this compound in asymmetric allylation reactions?
The compound acts as a chiral Brønsted acid catalyst in allylboronate additions to cyclic enones. For example, in the Schaus protocol, it facilitates enantioselective allylation (up to 24 h reaction time in concentrated -BuOH) via hydrogen-bond activation of the carbonyl group, achieving high enantioselectivity () .
Q. How can this ligand improve enantioselectivity in zirconium-catalyzed Strecker syntheses?
When coordinated to Zr(Ot-Bu), the ligand forms a chiral catalyst that induces asymmetry in Strecker reactions. For instance, α-aminonitrile products from ketones and -BuSnCN achieve values >85% at -65°C to 0°C .
Q. What role does this compound play in fluorescent enantioselective amino acid sensing?
Derivatives like 5,5',6,6'-tetrabromo-3,3'-diformyl-1,1'-bi-2-naphthol (synthesized via bromination in CHCl) act as Zn-coordinated probes. Dual emission wavelengths (, ) enable simultaneous determination of concentration and enantiomeric composition in HEPES buffer .
Q. How does human serum albumin (HSA) interact with this compound, and what are the spectroscopic implications?
HSA binds both (R)- and (S)-enantiomers without preference, but complexation increases CD signal intensity at 250 nm due to enhanced solubilization. Molecular docking and DFT simulations confirm binding poses, with theoretical spectra aligning with experimental bathochromic shifts .
Q. What synthetic strategies optimize the preparation of octahydro derivatives for redox-active catalysts?
Hydrogenation of this compound over Pd/C under H yields 5,5’,6,6’,7,7’,8,8’-octahydro derivatives (99% purity). These derivatives exhibit improved stability in asymmetric hydrogenation of ketones .
Q. Methodological Considerations for Contradictory Data
Q. How to resolve discrepancies in enantiomer adsorption efficiency during SPE?
Variations in MOF crystallinity or solvent polarity (e.g., isopropanol content) may cause inconsistent recoveries. Validate SPE protocols with UV-Vis calibration curves and cross-check using chiral HPLC .
Q. Why might CD spectra show no enantiomeric preference in protein binding despite chiral discrimination in catalysis?
HSA’s non-selective hydrophobic binding pocket accommodates both enantiomers, while catalytic reactions rely on precise spatial alignment of substrates. Use mutagenesis studies to identify HSA binding residues or switch to chiral proteins like α-acid glycoprotein for discrimination .
Properties
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBEAXHUYEXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347530 | |
Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111795-43-8, 119707-74-3 | |
Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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